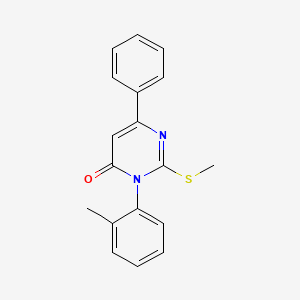

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one

Description

2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a sulfur-containing methylthio group at position 2, a phenyl ring at position 6, and an ortho-tolyl (2-methylphenyl) substituent at position 3. Its synthesis likely involves cyclocondensation reactions using 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a precursor, combined with aromatic aldehydes under reflux or ultrasound-assisted conditions .

Propriétés

Numéro CAS |

89069-47-6 |

|---|---|

Formule moléculaire |

C18H16N2OS |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

3-(2-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C18H16N2OS/c1-13-8-6-7-11-16(13)20-17(21)12-15(19-18(20)22-2)14-9-4-3-5-10-14/h3-12H,1-2H3 |

Clé InChI |

OAYSQDJXAHWLDL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes, ketones, and thiourea under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Applications De Recherche Scientifique

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral activities.

Medicine: Investigated for its antitumor and antifibrotic properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity may be attributed to the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. This inhibition can lead to reduced collagen production and fibrosis .

Comparaison Avec Des Composés Similaires

Position 2:

- Methylthio (SCH₃): Enhances lipophilicity and resistance to oxidation compared to methoxy (OCH₃) or amino (NH₂) groups. For example, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one () has a calculated logP of 0.64, making it more lipid-soluble than its methoxy counterpart .

Position 6:

- Aromatic groups: Phenyl: Provides steric bulk and hydrophobic interactions, as seen in the target compound. Electron-withdrawing groups: Bromophenyl (e.g., 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, ) may improve electrophilicity and reactivity in cross-coupling reactions .

Position 3:

- o-Tolyl vs.

Physicochemical Properties

Activité Biologique

2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of N-heterocycles known for their potential therapeutic applications, particularly in oncology and virology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one can be represented as follows:

This compound features a methylthio group at the 2-position and phenyl and o-tolyl substituents at the 6 and 3 positions of the pyrimidine ring, respectively. The presence of these substituents is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds structurally related to 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.5 | Apoptosis induction |

| Compound B | HL-60 (Leukemia) | 12.0 | Cell cycle arrest |

| 2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one | A549 (Lung) | TBD | TBD |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research has indicated that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways.

Case Study: Antiviral Efficacy

A study demonstrated that a related pyrimidine compound exhibited significant antiviral activity against the influenza virus, with an EC50 value of 25 µM. The compound's mechanism involved interference with viral RNA synthesis, showcasing its potential as a therapeutic agent against viral infections.

The biological activity of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and viral replication.

- Apoptosis Induction : These compounds can trigger programmed cell death pathways in malignant cells.

- Cell Cycle Regulation : They have been shown to affect the progression of the cell cycle, leading to growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.